Desosamine hydrochloride
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Overview
Description
Desosamine hydrochloride is a derivative of desosamine, which is a 3-(dimethylamino)-3,4,6-trideoxyhexose. Desosamine is an amino sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, clarithromycin, methymycin, narbomycin, oleandomycin, picromycin, and roxithromycin . These antibiotics are known for their ability to inhibit bacterial ribosomal protein synthesis, making them effective against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desosamine hydrochloride involves several steps. One of the primary methods includes the conversion of TDP-4-keto-6-deoxyglucose to TDP-D-desosamine through a series of enzymatic reactions . The desI gene is particularly important as it implements C-4 deoxygenation by the enzymatic activity of dehydrase .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae, which naturally produces desosamine as part of its metabolic processes . The desosamine is then extracted and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Desosamine hydrochloride undergoes various chemical reactions, including glycosidic cleavage, oxidation, and reduction .
Common Reagents and Conditions
Glycosidic Cleavage: This reaction can be induced using alkaline conditions, resulting in the formation of aglycone methynolide and desosamine.
Oxidation: Oxidative degradation of desosamine can produce crotonaldehyde and other smaller molecules.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include aglycone methynolide, crotonaldehyde, and other smaller molecules .
Scientific Research Applications
Desosamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of desosamine hydrochloride involves the inhibition of bacterial ribosomal protein synthesis . The desosamine sugar binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication . This action effectively halts bacterial proliferation and leads to the elimination of the infection .
Comparison with Similar Compounds
Desosamine hydrochloride is unique due to its presence in macrolide antibiotics, which are known for their high efficacy against bacterial infections . Similar compounds include:
Erythromycin: Contains desosamine and is used to treat respiratory infections.
Azithromycin: Known for its long half-life and effectiveness against a wide range of bacteria.
Clarithromycin: Used to treat various bacterial infections, including those affecting the skin and respiratory system.
Methymycin, Narbomycin, Oleandomycin, Picromycin, Roxithromycin: All contain desosamine and are used in different therapeutic contexts.
This compound stands out due to its specific role in the inhibition of bacterial ribosomal protein synthesis, making it a critical component in the fight against bacterial infections .
Properties
CAS No. |
57019-62-2 |
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Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
(2R,3S,5R)-3-(dimethylamino)-2,5-dihydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-6(11)4-7(9(2)3)8(12)5-10;/h5-8,11-12H,4H2,1-3H3;1H/t6-,7+,8+;/m1./s1 |
InChI Key |
VZYCTIRQFHQQMS-MWDCIYOWSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C=O)O)N(C)C)O.Cl |
Canonical SMILES |
CC(CC(C(C=O)O)N(C)C)O.Cl |
Origin of Product |
United States |
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